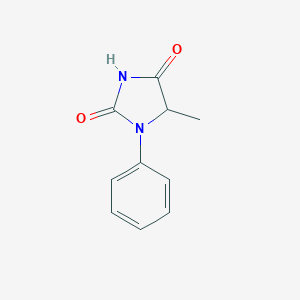
5-Methyl-1-phenylimidazolidine-2,4-dione
Descripción general
Descripción
5-Methyl-1-phenylimidazolidine-2,4-dione, also known as MPD, is an organic compound with a molecular formula of C7H9NO2. It is a colorless, crystalline solid that is soluble in water and ethanol. MPD is a highly reactive compound that is used in many scientific research applications, including organic synthesis, drug discovery, and biochemistry. It is also used in the production of pharmaceuticals, pesticides, and other organic compounds.
Aplicaciones Científicas De Investigación
Organic Chemistry and Reactions
- Grignard Reagent Reactions: These compounds react with Grignard reagents, showing characteristics different from normal unsaturated carbonyl compounds, as demonstrated in studies on their 1,2-addition reactions (Akeng'a & Read, 2005).
- Synthesis from Phenyl Isocyanates: Substituted phenyl isocyanates can be used to prepare related ureas, leading to a range of imidazolidine-2,4-diones through a process involving phosphates of oxazoles (Sedlák et al., 2005).
Pharmacology and Drug Development
- Antidepressant and Anxiolytic Activity: Certain derivatives, such as 5-spiroimidazolidine-2,4-dione, show potential as antidepressants and anxiolytics, interacting with serotonin receptors (Czopek et al., 2010).
- Chymase Inhibition: Some derivatives act as inhibitors of human heart chymase, a target for cardiovascular diseases (Niwata et al., 1997).
- Serotonin Transporter Affinity: Imidazolidine-2,4-dione derivatives have been studied for their affinity to serotonin transporters, offering insights for treating conditions like depression and anxiety (Handzlik et al., 2011).
Materials Science and Engineering
- Corrosion Inhibition: Thiazolidinedione derivatives, related to imidazolidine-2,4-diones, have been investigated as corrosion inhibitors for steel, demonstrating potential in materials protection (Yadav et al., 2015).
Biochemistry and Molecular Studies
- DNA Binding Studies: Some imidazolidine derivatives show DNA binding affinity, which is significant for understanding their potential as anti-cancer drugs (Shah et al., 2013).
Additional Applications
- Antimicrobial Activities: Certain substituted imidazolidinediones have been synthesized and tested for antimicrobial activities, expanding their potential in medicinal chemistry (Albuquerque et al., 1999).
- Hypoglycemic and Anti-inflammatory Activity: Novel thiazolidine-2,4-dione derivatives have been explored for their hypoglycemic and anti-inflammatory properties, with implications for diabetes and inflammation treatment (Karumanchi et al., 2019).
Propiedades
IUPAC Name |
5-methyl-1-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-9(13)11-10(14)12(7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAXVIHEALTJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)N1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385260 | |
| Record name | 5-methyl-1-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105510-41-6 | |
| Record name | 5-methyl-1-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



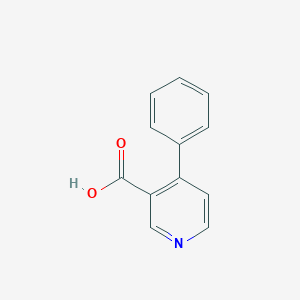
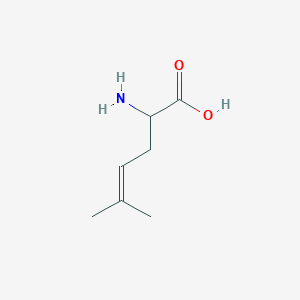
![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)

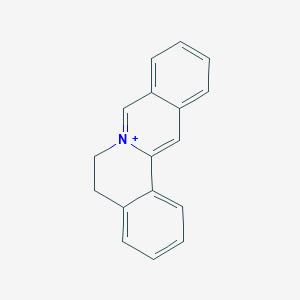
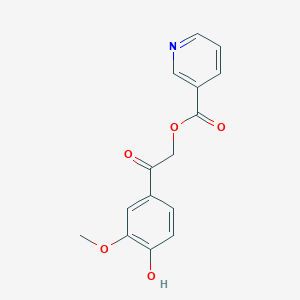
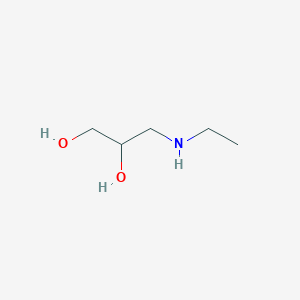
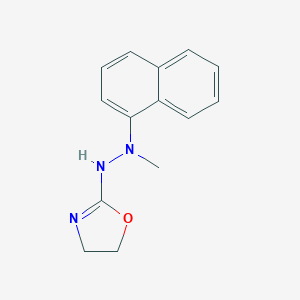

![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)
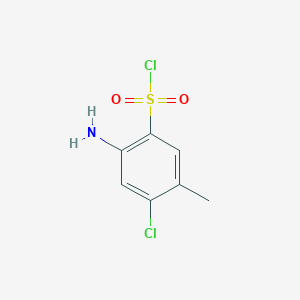
![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)

![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)